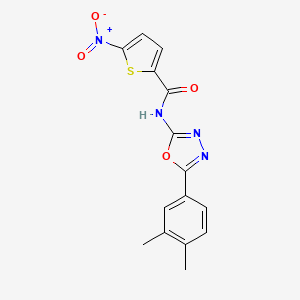

N-(5-(3,4-二甲苯基)-1,3,4-恶二唑-2-基)-5-硝基噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

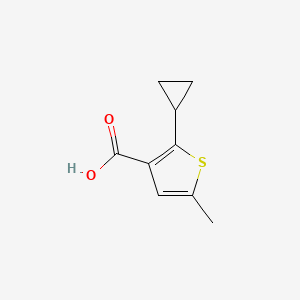

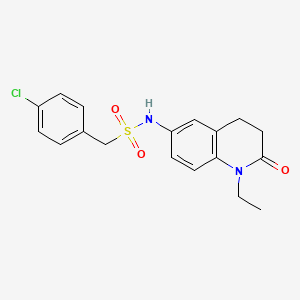

The compound "N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide" is a molecule that likely combines the structural motifs of oxadiazole and nitrothiophene, which are of interest in pharmaceutical chemistry due to their potential biological activities. Oxadiazoles, in particular, have been extensively used in pharmaceuticals and have been synthesized through various methods, including acid-promoted reactions . Nitrothiophenes have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins .

Synthesis Analysis

The synthesis of related oxadiazole compounds involves the reaction of N-(cyanomethyl)amide with a nitrosation reagent, which can be facilitated by an acid-promoted mechanism . Similarly, nitrothiophene derivatives have been prepared by treating thiophenecarbonyl chloride with appropriate amines . These methods provide a basis for the synthesis of the compound , although the exact synthesis details for this specific compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis . These techniques would be applicable for analyzing the molecular structure of "N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide" to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactions involving oxadiazole and nitrothiophene derivatives are diverse. For oxadiazoles, the transformation from N-acylglycines to 5-substituted 1,2,4-oxadiazole-3-carboxylates has been described, which involves intermediate steps such as nitrosation and spontaneous cyclization . For nitrothiophenes, their potential to act as radiosensitizers or cytotoxins suggests they undergo bioreductive activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely reflect the characteristics of both the oxadiazole and nitrothiophene moieties. Oxadiazoles are known for their high yields and the convenience of their synthesis , while nitrothiophenes have been studied for their biological activities in vitro and in vivo, with some limitations due to systemic toxicity at higher doses . The crystal structure of a related compound, a pyrazole derivative, has been determined, which provides insights into the potential solid-state properties of the compound . The antitubercular activity of nitro-substituted heteroaromatic carboxamides has been explored, indicating that the electronic distribution across the molecule can influence biological activity .

科学研究应用

合成和化学性质

- 一项研究讨论了合成一系列 2- 和 3-硝基噻吩-5-甲酰胺,包括具有与目标化学物质相似的结构的化合物,评估了它们作为放射增敏剂和生物还原活化细胞毒素的潜力 (Threadgill 等人,1991 年)。

- 另一项研究重点关注 5-芳基异恶唑-3-异羟肟酸单核杂环重排形成 3,4-取代的 1,2,5-恶二唑,该过程与目标化合物的合成有关 (Potkin 等人,2012 年)。

生物活性与应用

- 一项研究合成并评估了一系列 N-取代-6-甲基-4-{4-[5-(4-硝基苯基)-1,3,4-恶二唑-2-基]甲氧基苯基}-2-氧代-1,2,3,4-四氢嘧啶-5-甲酰胺的体外抗糖尿病活性 (Lalpara 等人,2021 年)。

- 考察了相关化合物的抗过敏活性,特别是 2-烷基-3,4-二甲基呋喃并[2,3-c]吡唑-5-甲酰胺,显示出有希望的效果 (Huang 等人,1994 年)。

- 合成了 1,3,4-恶二唑的 N-曼尼希碱并评估了它们的抗菌和抗增殖活性,展示了显着的生物潜力 (Al-Wahaibi 等人,2021 年)。

- 研究了用长烷基链修饰的 5-芳基-1,3,4-恶二唑对乙酰胆碱酯酶和丁酰胆碱酯酶的合成和抑制,一些衍生物显示出有希望的抑制活性 (Pflégr 等人,2022 年)。

抗癌和抗菌潜力

- 对 2,5-二取代-1,3,4-恶二唑衍生物的研究探索了它们的抗癌和抗分枝杆菌特性,某些化合物对特定癌细胞系表现出优异的活性 (Polkam 等人,2017 年)。

- 含有硒的新型偶氮噻唑分散染料的合成和生物活性,用于染色涤纶纤维,也证明在抗氧化、抗肿瘤和抗菌活性方面具有很高的效率 (Khalifa 等人,2015 年)。

未来方向

属性

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4S/c1-8-3-4-10(7-9(8)2)14-17-18-15(23-14)16-13(20)11-5-6-12(24-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBUEFSYAQWZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)

![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)

![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)